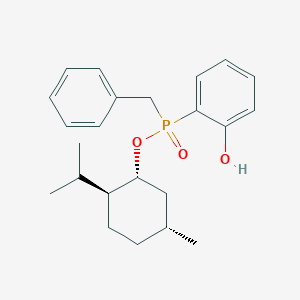
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate is a chiral phosphinate compound. Phosphinates are derivatives of phosphinic acids and are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a chiral center at phosphorus, makes it an interesting subject for research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate typically involves the reaction of a chiral phosphinate containing a P-H bond with 2-halogenated phenol (such as 2-iodophenol or 2-bromophenol) in the presence of an organic small molecule catalyst . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for phosphinates, including this compound, often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated systems to optimize reaction times and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate involves its interaction with molecular targets such as enzymes. For example, its activity against HIV-1 is attributed to its binding to the reverse transcriptase enzyme, inhibiting its function and preventing viral replication . The compound’s chiral nature also plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinic Acids: Compounds like methylphosphinic acid and ethylphosphinic acid.
Phosphonates: Compounds like phosphonoacetic acid and phosphonomethylglycine.
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate is unique due to its chiral center at phosphorus, which significantly enhances its biological activity and specificity compared to other phosphinic acids and phosphonates . This chiral feature makes it a valuable compound for research and application in various fields.
Eigenschaften
Molekularformel |
C23H31O3P |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2-[benzyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]phenol |
InChI |
InChI=1S/C23H31O3P/c1-17(2)20-14-13-18(3)15-22(20)26-27(25,16-19-9-5-4-6-10-19)23-12-8-7-11-21(23)24/h4-12,17-18,20,22,24H,13-16H2,1-3H3/t18-,20+,22-,27?/m1/s1 |
InChI-Schlüssel |
XHDBLBIMRZDWKW-LLAJQRCISA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(CC2=CC=CC=C2)C3=CC=CC=C3O)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OP(=O)(CC2=CC=CC=C2)C3=CC=CC=C3O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)

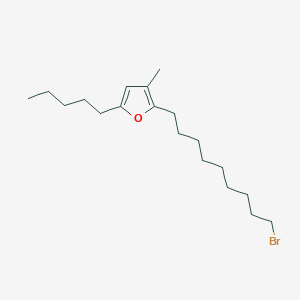
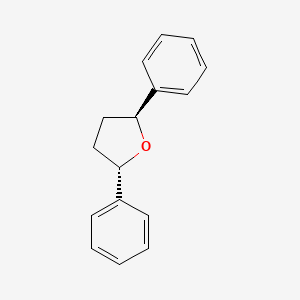
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
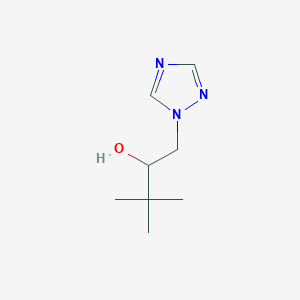
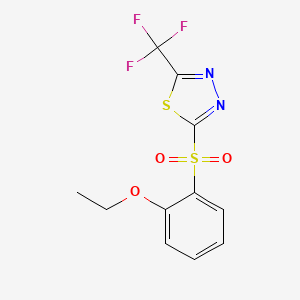
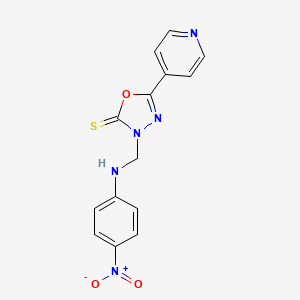
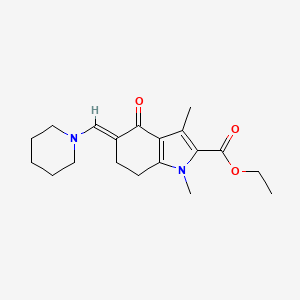
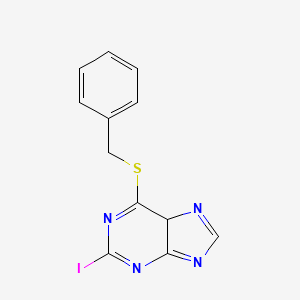
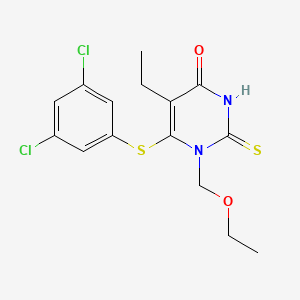
![3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915007.png)
![Furo[3,2-f][1,3]benzoxazole](/img/structure/B12915015.png)
